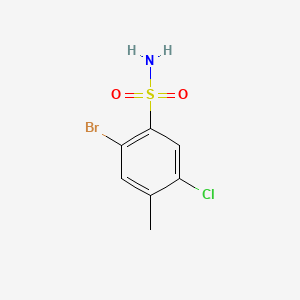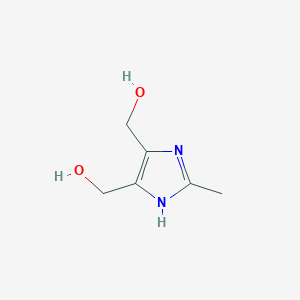
2,2-二甲基-1-吡唑-1-基甲基-丙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride” is a chemical compound with the molecular formula C9H17N3•HCl and a molecular weight of 203.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)C(CN1C=CC=N1)N.Cl . This indicates that the compound contains a pyrazole ring attached to a propylamine group with two methyl groups .
科学研究应用
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and analyze protein interactions within a cellular context, aiding in the understanding of disease mechanisms and the discovery of potential therapeutic targets .
Molecular Biology
In molecular biology, this chemical serves as a reagent in the synthesis of more complex molecules. It’s particularly useful in the modification of nucleic acids and proteins, which can help in studying gene expression and protein function .
Pharmacology
Researchers use this compound in pharmacological studies to develop new drugs. Its structure allows for the creation of derivatives that can interact with various biological targets, potentially leading to the development of new medications .
Chemical Synthesis
This compound is a building block in organic synthesis. Chemists use it to construct a wide array of molecular structures, which can have diverse applications in creating new materials or drugs .
Biochemical Assays
It’s employed in biochemical assays as a standard or control substance. Due to its well-defined properties, it can be used to calibrate instruments or validate experimental results in biochemical research .
Neurological Research
In neurological research, this compound may be used to study neurotransmitter systems. Its interactions with various receptors or enzymes can provide insights into the functioning of the nervous system and the basis of neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. Its chemical structure allows for the exploration of its activity against pests and weeds, contributing to the development of safer and more effective agricultural chemicals .
Material Science
Lastly, in material science, this compound can be part of the synthesis of novel polymers or coatings. Its properties might influence the thermal stability, rigidity, or other characteristics of materials, which is valuable in creating advanced materials for various industrial applications .
安全和危害
作用机制
Target of Action
The primary targets of 2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that pyrazole derivatives can bind with a variety of enzymes and receptors in biological systems, showing broad biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function.
属性
IUPAC Name |
3,3-dimethyl-1-pyrazol-1-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-12-6-4-5-11-12;/h4-6,8H,7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSREWNABWZTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)

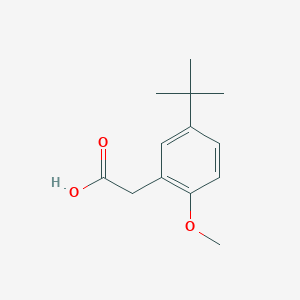

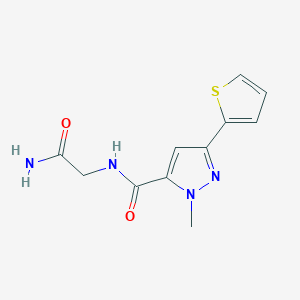

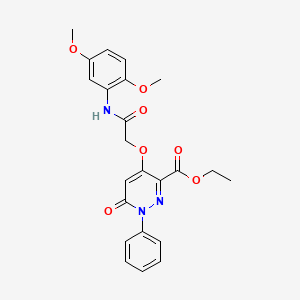
![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)
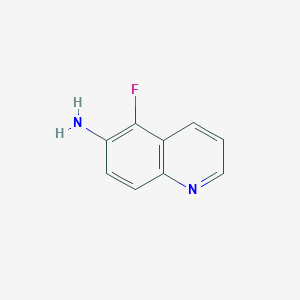

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)
